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Introduction
Branaplam (LMI070/NVS-SM1) is a small molecule splicing modulator that has demonstrated

significant therapeutic potential by altering the pre-mRNA splicing of specific gene transcripts.

Initially developed for Spinal Muscular Atrophy (SMA) to promote the inclusion of exon 7 in the

Survival of Motor Neuron 2 (SMN2) gene, it has also been investigated for Huntington's

Disease (HD) due to its ability to induce the inclusion of a cryptic exon in the Huntingtin (HTT)

transcript, leading to the degradation of the mutant HTT protein.[1][2][3][4] This document

provides detailed application notes and protocols for conducting in vitro splicing assays to

evaluate the efficacy and mechanism of action of branaplam.

Mechanism of Action
Branaplam functions by binding to and stabilizing the U1 small nuclear ribonucleoprotein

(snRNP) complex at the 5' splice site of the pre-mRNA.[2][3][5] This stabilization enhances the

recognition of weak or cryptic splice sites, thereby modulating the outcome of the splicing

process. In the case of SMN2, this leads to increased production of the full-length, functional

SMN protein.[4][6] For the HTT gene, branaplam promotes the inclusion of a novel 115 bp

frameshift-inducing exon, which results in the nonsense-mediated decay of the HTT mRNA and

a subsequent reduction in HTT protein levels.[1][7][8]
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Data Presentation
The following tables summarize the quantitative data on the effects of branaplam on SMN2

and HTT splicing from various in vitro studies.

Table 1: Effect of Branaplam on SMN2 Splicing

Parameter Value Cell Line/System Reference

EC50 for SMN protein

increase
20 nM Not Specified [9][10]

EC50 in SMN2

reporter assay

3.5 µM (for parent

compound)

NSC34 motor neuron

cells
[11]

EC50 in mouse SMN

ELISA assay

0.6 µM (for parent

compound)
Mouse myoblasts [11]

Table 2: Effect of Branaplam on Huntingtin (HTT) Splicing and Expression
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Parameter Value Cell Line/System Reference

IC50 for tHTT and

mHTT reduction
< 10 nM

Fibroblasts, iPSCs,

cortical progenitors,

and neurons

[1][7][12][13][14][15]

Reduction of HTT

transcripts
30% to 95% SH-SY5Y cells [16]

Reduction of HTT

protein
Up to 55% SH-SY5Y cells [16]

Reduction of mHTT

protein
Up to 70% HD patient cell lines [16]

Amelioration of

aberrant splicing in

HD

27.6% reduction in

absolute inclusion

level differences

HD patient fibroblasts [3]

Amelioration of

aberrant splicing in

HD

28.6% reduction in

absolute inclusion

level differences

HD patient iPSC-

derived cortical

neurons

[3]

Experimental Protocols
This section provides detailed protocols for key experiments to assess the in vitro effects of

branaplam.

Protocol 1: Culturing and Treatment of Human Induced
Pluripotent Stem Cells (iPSCs)
This protocol is adapted from established iPSC culture guidelines and is suitable for

maintaining pluripotency and preparing cells for branaplam treatment.

Materials:

Human iPSC line (e.g., from an HD patient or a healthy control)

Matrigel-coated 6-well plates
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mTeSR™1 or Essential 8™ Medium

ROCK inhibitor (Y-27632)

DPBS (without Ca2+/Mg2+)

TrypLE™ Express Enzyme

Branaplam stock solution (in DMSO)

Procedure:

Plate Coating: Coat 6-well plates with Matrigel according to the manufacturer's instructions.

Cell Thawing and Seeding:

Rapidly thaw a vial of iPSCs in a 37°C water bath.

Transfer the cells to a 15 mL conical tube containing 5 mL of pre-warmed

mTeSR™1/Essential 8™ Medium.

Centrifuge at 200 x g for 5 minutes.

Resuspend the cell pellet in fresh medium supplemented with 10 µM ROCK inhibitor.

Plate the cells onto the Matrigel-coated plate.

Cell Maintenance:

Change the medium daily with fresh mTeSR™1/Essential 8™ Medium (without ROCK

inhibitor after the first 24 hours).

Passage the cells when colonies become large and start to touch, typically every 4-6 days.

Use TrypLE™ Express for dissociation.

Branaplam Treatment:

Once iPSCs reach 70-80% confluency, replace the medium with fresh medium containing

the desired concentration of branaplam (e.g., 0.1 nM to 100 nM). Include a DMSO vehicle
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control.

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

After incubation, harvest the cells for downstream analysis (RNA or protein extraction).

Protocol 2: Total RNA Extraction using TRIzol Reagent
This protocol describes the extraction of high-quality total RNA from cultured cells for

subsequent analysis.[12][17][18][19][20]

Materials:

TRIzol™ Reagent

Chloroform

Isopropanol

75% Ethanol (in RNase-free water)

RNase-free water

Microcentrifuge tubes

Procedure:

Cell Lysis:

Aspirate the culture medium from the well.

Add 1 mL of TRIzol™ Reagent directly to the 6-well plate.

Scrape the cells and pipette the lysate up and down several times to homogenize.

Transfer the lysate to a microcentrifuge tube.

Phase Separation:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 14 Tech Support

https://www.protocols.io/view/rna-isolation-from-cultured-mammalian-cells-using-5qpvo98b7v4o/v1
https://www.zymoresearch.com/blogs/blog/how-to-extract-rna-from-trizol
https://www.researchgate.net/publication/388256048_RNA_Isolation_from_Cultured_Mammalian_Cells_Using_TRIzol_Reagent_v1
https://health.uconn.edu/li-lab/wp-content/uploads/sites/129/2017/06/total_rna_extraction.pdf
https://www.cancer.gov/ccg/research/structural-genomics/target/using-target-data/nbl-rna-prep-trizol.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b560654?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Incubate the homogenate for 5 minutes at room temperature.

Add 0.2 mL of chloroform per 1 mL of TRIzol™ Reagent.

Shake the tube vigorously for 15 seconds and incubate at room temperature for 2-3

minutes.

Centrifuge at 12,000 x g for 15 minutes at 4°C. The mixture will separate into three

phases.

RNA Precipitation:

Carefully transfer the upper aqueous phase to a new tube.

Add 0.5 mL of isopropanol per 1 mL of TRIzol™ Reagent used.

Incubate at room temperature for 10 minutes and then centrifuge at 12,000 x g for 10

minutes at 4°C.

RNA Wash:

Discard the supernatant.

Wash the RNA pellet with 1 mL of 75% ethanol.

Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.

RNA Solubilization:

Discard the ethanol wash.

Briefly air-dry the pellet for 5-10 minutes.

Resuspend the RNA in an appropriate volume of RNase-free water.

Protocol 3: RT-qPCR for Alternative Splicing
Quantification
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This protocol allows for the quantification of different splice isoforms of a target gene.[5][6][11]

[21][22]

Materials:

Total RNA sample

Reverse Transcriptase kit (e.g., GoScript™)

qPCR Master Mix (e.g., GoTaq® Green Master Mix)

Primers specific for the different splice isoforms (exon-inclusion and exon-skipping forms)

and a housekeeping gene.

qPCR instrument

Procedure:

cDNA Synthesis:

Synthesize cDNA from 1 µg of total RNA using a reverse transcriptase kit according to the

manufacturer's instructions.

qPCR Reaction Setup:

Prepare the qPCR reaction mix in a total volume of 20 µL:

10 µL 2x qPCR Master Mix

0.5 µL Forward Primer (10 µM)

0.5 µL Reverse Primer (10 µM)

1 µL cDNA template

8 µL Nuclease-free water

qPCR Cycling Conditions:
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Perform the qPCR with the following cycling conditions (can be optimized):

Initial denaturation: 95°C for 2 minutes

40 cycles of:

Denaturation: 95°C for 15 seconds

Annealing/Extension: 60°C for 1 minute

Include a melt curve analysis at the end of the run to verify product specificity.

Data Analysis:

Calculate the relative abundance of each splice isoform using the ΔΔCt method,

normalizing to the housekeeping gene. The Percent Splicing Inclusion (PSI) can be

calculated as: PSI = [Inclusion isoform] / ([Inclusion isoform] + [Skipping isoform]).

Protocol 4: Meso Scale Discovery (MSD) Assay for
Huntingtin Protein Quantification
This protocol outlines the steps for quantifying total and mutant Huntingtin protein levels using

the MSD platform.[10][16][23][24][25]

Materials:

MSD plates pre-coated with capture antibody (e.g., for total or mutant HTT)

Cell lysates

Detection antibody (SULFO-TAG labeled)

MSD Read Buffer T

MSD instrument

Procedure:

Plate Preparation:
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Wash the MSD plates with wash buffer.

Block the plates with a blocking buffer for 1 hour at room temperature with shaking.

Sample Incubation:

Add 25-50 µL of cell lysate (diluted in blocking buffer) to each well.

Incubate for 1-2 hours at room temperature with shaking.

Detection Antibody Incubation:

Wash the plates three times with wash buffer.

Add the SULFO-TAG labeled detection antibody (diluted in blocking buffer).

Incubate for 1 hour at room temperature with shaking.

Reading the Plate:

Wash the plates three times with wash buffer.

Add 150 µL of MSD Read Buffer T to each well.

Read the plate immediately on an MSD instrument.

Data Analysis:

Quantify the protein levels by comparing the electrochemiluminescence signal to a

standard curve generated with recombinant HTT protein.

Protocol 5: Cell Viability Assay using CellTiter-Glo®
This assay determines cell viability by measuring ATP levels and is useful for assessing the

cytotoxicity of branaplam.[1][7][8][9][26]

Materials:

Cells cultured in opaque-walled 96-well plates
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CellTiter-Glo® Reagent

Luminometer

Procedure:

Cell Plating and Treatment:

Plate cells at a density that ensures logarithmic growth for the duration of the experiment.

Treat the cells with a range of branaplam concentrations and a vehicle control for the

desired time period (e.g., 72 hours).

Assay Procedure:

Equilibrate the plate to room temperature for approximately 30 minutes.

Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each

well.

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

Measurement:

Measure the luminescence using a plate-reading luminometer.

Data Analysis:

Calculate cell viability as a percentage of the vehicle-treated control.

Mandatory Visualizations
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Caption: Branaplam stabilizes the U1 snRNP at the 5' splice site, modulating splicing.
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Caption: Workflow for an in vitro splicing assay to evaluate branaplam's effects.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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